molecular formula C16H16O6 B3422194 Oxypeucedanin hydrate CAS No. 24724-52-5

Oxypeucedanin hydrate

Cat. No.: B3422194
CAS No.: 24724-52-5
M. Wt: 304.29 g/mol
InChI Key: PEWFWDOPJISUOK-ZDUSSCGKSA-N
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Description

Oxypeucedanin hydrate is a naturally occurring furanocoumarin compound found in various plants, particularly in the roots of Angelica dahurica. This compound is known for its diverse biological activities, including anti-inflammatory, antiproliferative, and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxypeucedanin hydrate can be isolated from the methanolic extract of Angelica dahurica roots. The extraction process involves using ionic liquids such as [Bmim]Tf2N, which has demonstrated outstanding performance in extracting this compound . The extraction conditions are optimized to achieve high yields, with a solvent/solid ratio of 8:1, temperature of 60°C, and extraction time of 180 minutes .

Industrial Production Methods: The industrial production of this compound primarily involves the extraction from natural sources, particularly from the roots of Angelica dahurica. The use of ionic liquids and back-extraction techniques has been shown to be effective in separating and enriching this compound from the plant material .

Chemical Reactions Analysis

Types of Reactions: Oxypeucedanin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to synthesize derivatives for further research .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often used in further scientific research to explore their potential therapeutic applications .

Scientific Research Applications

Oxypeucedanin hydrate has a wide range of scientific research applications. In chemistry, it is used as a starting material for synthesizing various derivatives with potential therapeutic properties. In biology, it is studied for its antiproliferative and cytotoxic effects on different cell lines . In medicine, this compound is being investigated for its potential to treat inflammatory diseases such as rheumatoid arthritis by inhibiting specific signaling pathways .

Properties

IUPAC Name

4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWFWDOPJISUOK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24724-52-5
Record name oxypeucedanin hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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